molecular formula C6H6N2O2S B15212974 1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone CAS No. 112390-32-6

1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone

Cat. No.: B15212974
CAS No.: 112390-32-6
M. Wt: 170.19 g/mol
InChI Key: RBAXJPAHIVZGKO-UHFFFAOYSA-N
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Description

1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone is a chemical compound featuring a 1,2,5-thiadiazole heterocyclic core functionalized with ethanone (acetyl) groups at the 3 and 4 positions. The 1,2,5-thiadiazole scaffold is a five-membered ring containing sulfur and nitrogen atoms, known for its electron-deficient nature and high stability . This structure makes it a valuable precursor in organic synthesis and materials science research. The specific presence of the diketone functional groups on the thiadiazole ring makes this compound a versatile building block, or synthon, for the development of more complex molecular architectures. Researchers can utilize it to create novel polymers with specific electronic properties, ligands for coordination chemistry, or as a key intermediate in pharmaceutical research for constructing molecules with potential biological activity . The electron-withdrawing nature of the 1,2,5-thiadiazole ring can influence the reactivity of the adjacent carbonyl groups, allowing for selective chemical transformations. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

112390-32-6

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

1-(4-acetyl-1,2,5-thiadiazol-3-yl)ethanone

InChI

InChI=1S/C6H6N2O2S/c1-3(9)5-6(4(2)10)8-11-7-5/h1-2H3

InChI Key

RBAXJPAHIVZGKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NSN=C1C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acyl chlorides in the presence of a base, leading to the formation of the thiadiazole ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of thiadiazole derivatives, including 1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the desired product .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Variations

  • 1,2,5-Thiadiazole Derivatives :

    • [1,2,5]Thiadiazolo[3,4-f][1,10]phenanthroline (tdap) : A fused-ring system combining thiadiazole with phenanthroline. This structure facilitates strong S···S and S···N interactions, enabling multidimensional crystal networks. Its extended conjugation enhances coordination with transition metals (e.g., iron complexes showing spin-crossover transitions) .
    • 1,2,5-Thiadiazole 1,1-Dioxide (tdapO₂) : Oxidation of the sulfur atom introduces two oxygen atoms, increasing electron-accepting capacity. TdapO₂ forms stable radical anions with tunable magnetic properties (antiferromagnetic to ferromagnetic coupling) .
  • 1,3,4-Thiadiazole Derivatives: Compounds like 2-[[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole exhibit antimicrobial activity due to nitro and pyrazole substituents. Their planar structures facilitate π-π stacking, critical for biological interactions .

Substituent Effects

  • In contrast, tdapO₂’s 1,1-dioxide group stabilizes radical anions, enabling unique magnetic behaviors absent in non-oxidized thiadiazoles .
  • Fused vs. Non-Fused Systems: Fused systems (e.g., tdap) exhibit stronger intermolecular interactions and thermal stability due to extended π-conjugation. Non-fused derivatives like the target compound may prioritize solubility and synthetic accessibility .

Electronic and Physical Properties

Electronic Effects

  • This could enhance its utility in charge-transfer complexes or n-type semiconductors .
  • Coordination Chemistry : Unlike tdap, which forms spin-crossover iron complexes, the acetyl groups may sterically hinder metal coordination, redirecting applications toward organic electronics .

Magnetic and Optical Properties

  • Radical Stability : TdapO₂’s radical anions exhibit magnetic coupling constants (J = −320 K to +24 K), whereas the target compound’s lack of oxygen may limit radical formation .
  • Photovoltaic Potential: Benzo[c][1,2,5]thiadiazole polymers (e.g., PCDTBT) achieve power conversion efficiencies >7% in solar cells. The acetyl-substituted thiadiazole could modify HOMO-LUMO levels for tailored bandgaps .

Materials Science

  • Photovoltaics : Acetyl groups may improve solubility and film morphology in organic photovoltaics, similar to octyloxy-substituted PCDTBT-8 .
  • Magnetic Materials: While tdapO₂ enables tunable magnetism, the target compound’s non-oxidized structure may favor conductive over magnetic properties .

Pharmaceuticals

  • Antimicrobial Activity : 1,3,4-Thiadiazoles with nitro groups show efficacy against E. coli and C. albicans. The target compound’s acetyl groups could modulate bioavailability or target specificity .

Data Table: Comparative Analysis of Thiadiazole Derivatives

Compound Core Structure Key Substituents Key Properties Applications References
1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone 1,2,5-Thiadiazole Acetyl groups High electron deficiency, solubility Organic electronics [3, 9]
[1,2,5]Thiadiazolo[3,4-f]phenanthroline (tdap) Fused thiadiazole Phenanthroline Spin-crossover transitions, S···S interactions Magnetic materials [3]
TdapO₂ 1,2,5-Thiadiazole 1,1-dioxide Oxygen atoms Stable radical anions, magnetic tunability Radical-based materials [5]
1,3,4-Thiadiazole derivatives 1,3,4-Thiadiazole Nitro, pyrazole Antimicrobial activity, π-π stacking Pharmaceuticals [4]

Q & A

Q. What are the established synthetic routes for 1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone, and what challenges are commonly encountered?

The synthesis typically involves multi-step organic reactions, such as condensation of thiadiazole precursors with ketone derivatives. For example, refluxing a thioacylating agent with a diethyl ketone in ethanol, followed by crystallization, is a common approach. Challenges include the scarcity of starting thioacylating agents (e.g., phosphorus pentasulfide derivatives), which require specialized preparation . Side reactions, such as incomplete cyclization or oxidation of the thiadiazole ring, may reduce yields. Purification via column chromatography or recrystallization (e.g., using dimethylformamide) is critical to isolate the product .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the thiadiazole ring structure and ketone substituents.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For resolving the crystal structure and confirming regiochemistry .
  • FT-IR : Identification of carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and thiadiazole ring vibrations .
    Always cross-reference data with PubChem or ChemIDplus entries for validation .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
  • First-aid measures : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested or inhaled .
  • Waste disposal : Follow institutional guidelines for hazardous organic waste due to potential sulfur-containing byproducts .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of 1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone using computational or experimental design?

  • Design of Experiments (DoE) : Apply factorial design to test variables like reaction time, temperature, and solvent polarity. For example, a 23^3 factorial design can identify optimal reflux conditions in ethanol vs. DMSO .
  • AI-driven simulations : Use tools like COMSOL Multiphysics to model reaction kinetics and predict side-product formation. Machine learning can recommend solvent-catalyst combinations to enhance yield .
  • In situ monitoring : Employ Raman spectroscopy or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How should contradictory data in literature (e.g., conflicting reaction yields or spectral data) be addressed?

  • Controlled replication : Repeat experiments under reported conditions while controlling variables (e.g., reagent purity, moisture levels).
  • Meta-analysis : Compare datasets from PubChem, ChemIDplus, and peer-reviewed journals to identify outliers or methodological discrepancies .
  • Computational validation : Use density functional theory (DFT) to simulate NMR or IR spectra and compare with experimental results .

Q. What methodologies are recommended for studying the biological activity of this compound?

  • Enzyme inhibition assays : Use fluorogenic substrates to measure IC50_{50} values against target enzymes (e.g., kinases or proteases) .
  • Cellular toxicity screening : Perform MTT assays on cell lines to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle) .
  • Molecular docking : Simulate interactions with biological targets (e.g., proteins from the PDB database) to rationalize activity and guide structural modifications .

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